1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone
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Overview
Description
1-{4-[(2-Nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Nitro Group: The nitrophenylsulfonyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the piperazine derivative with a phenyl ethanone moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its effects on neural stem cells and its potential to mitigate radiation-induced cognitive decline.
Mechanism of Action
The mechanism of action of 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone involves its interaction with molecular targets in the brain. It has been shown to activate the hedgehog signaling pathway, which plays a crucial role in neural stem cell proliferation and differentiation . This activation helps mitigate radiation-induced damage and supports cognitive function.
Comparison with Similar Compounds
- **2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- **2-Nitrobenzenesulfonyl chloride
Uniqueness: 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone is unique due to its specific combination of a nitrophenylsulfonyl group and a phenyl ethanone moiety, which imparts distinct chemical and biological properties. Its ability to activate the hedgehog pathway and mitigate radiation-induced cognitive decline sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H19N3O5S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-15-6-2-1-3-7-15)19-10-12-20(13-11-19)27(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2 |
InChI Key |
XXVDHRJBEPQYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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